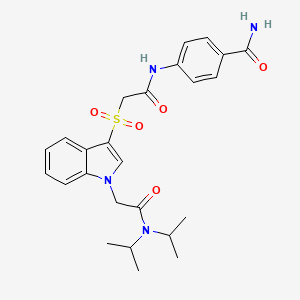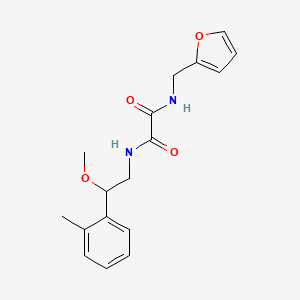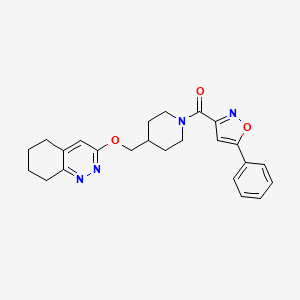![molecular formula C23H20F3N3O2S2 B2499655 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 877653-67-3](/img/structure/B2499655.png)
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and biological activities. For instance, the first paper describes 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands, which suggests that the compound may also interact with similar biological targets . The second paper discusses a novel compound derived from indibulin and combretastatin scaffolds, indicating that the compound may share some pharmacophoric features with known anti-mitotic agents .
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, as seen in the second paper, where a novel acetamide was synthesized using a multistep reaction . Although the exact synthesis of the compound is not detailed, it is likely that it would also require a carefully planned synthetic route, potentially involving the formation of the thieno[3,2-d]pyrimidin ring system followed by the introduction of the acetamide moiety.
Molecular Structure Analysis
The molecular structure of the compound is complex, featuring a thieno[3,2-d]pyrimidin ring system, which is a bicyclic structure containing sulfur and nitrogen heteroatoms. This core is substituted with a 3,5-dimethylphenyl group and an acetamide moiety linked to a trifluoromethylphenyl group. The presence of these groups suggests potential interactions with biological targets, as aromatic substituents and heteroatoms often play key roles in molecular recognition and binding .
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of the exact compound , they do provide insight into the reactivity of similar compounds. For example, the first paper mentions binding studies, which implies that the compound may undergo specific interactions with biological receptors . The second paper's compound exhibits cytotoxic activity, suggesting that the compound may also be capable of interacting with biological systems in a way that affects cell viability .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly provided in the papers. However, based on the structural features, one can infer that the compound is likely to be lipophilic due to the presence of phenyl rings and a trifluoromethyl group, which could affect its solubility and distribution in biological systems. The heterocyclic and acetamide groups may contribute to the compound's ability to form hydrogen bonds, influencing its binding affinity to biological targets .
Applications De Recherche Scientifique
Radioligand Synthesis and Imaging
The compound under investigation is structurally related to a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which have been reported as selective ligands of the translocator protein (18 kDa). For example, DPA-714, a compound within this series, designed with a fluorine atom for labelling with fluorine-18, allows for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application demonstrates the potential use of such compounds in medical diagnostics and research, particularly in the context of neuroimaging and studying various neurological conditions.
Antimicrobial Activity
Compounds with structural similarities to 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesis of novel heterocyclic compounds having sulphamido moiety and their evaluation for antimicrobial activity highlights the potential of these compounds in the development of new antimicrobial agents (Nunna et al., 2014). These findings suggest that modifications to the thienopyrimidin scaffold could lead to effective antimicrobial therapeutics.
Anticonvulsant Properties
Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shown potential anticonvulsant activity. This study involved the synthesis of thioacetamide derivatives followed by an evaluation of their interaction with anticonvulsant biotargets, revealing moderate anticonvulsant activity in vivo. The compound with a 4-bromophenyl substituent showed pronounced activity, suggesting that specific modifications to the thienopyrimidine structure could enhance anticonvulsant effects (Severina et al., 2020).
Antitumor Activity
The synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have indicated potent anticancer activity against several human cancer cell lines. This includes breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, suggesting that compounds with the thienopyrimidine core may serve as leads for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Propriétés
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S2/c1-13-9-14(2)11-17(10-13)29-21(31)20-18(7-8-32-20)28-22(29)33-12-19(30)27-16-5-3-15(4-6-16)23(24,25)26/h3-6,9-11H,7-8,12H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOOVBSQLDHKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)
![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)

![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)


![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)





